![molecular formula C11H14BrClN2O2 B2356547 Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate CAS No. 2309461-88-7](/img/structure/B2356547.png)

Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

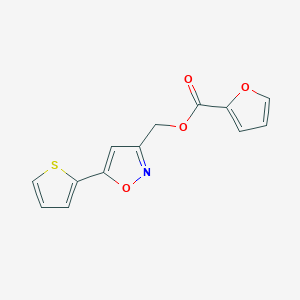

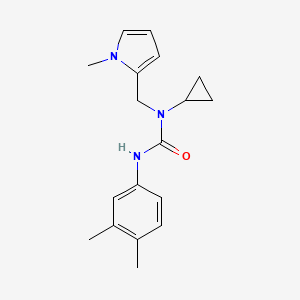

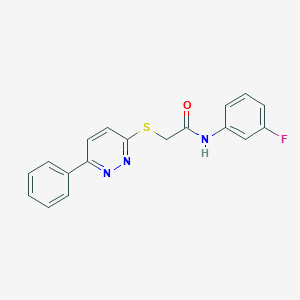

Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate is a chemical compound with the empirical formula C11H14BrClN2O2 . It belongs to the class of halogenated heterocycles . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with bromine and chlorine atoms at the 3rd and 6th positions respectively . The carbamate group is attached to the pyridine ring via a methyl group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 321.60 . The InChI key, a unique identifier for the compound, is ZPJUAFUDQXGVRA-UHFFFAOYSA-N .科学的研究の応用

Chemical Synthesis and Reactions

Preparation and Reactions in Organic Synthesis : This compound is used in the preparation of various organic compounds, such as tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which is a key intermediate in organic synthesis. It is involved in reactions like Diels-Alder reactions and N-alkylation (Padwa, Brodney, & Lynch, 2003).

Study of Molecular Structures and Interactions : The compound's derivatives have been structurally characterized to understand molecular interactions, such as hydrogen bonds, which are crucial in the development of new materials (Das et al., 2016).

Synthesis of Functionalized Carbamates : It has been used in the synthesis of functionalized carbamates, which are valuable in pharmaceutical and chemical industries (Ortiz, Guijarro, & Yus, 1999).

Crystallographic Studies : The compound and its derivatives have been used in crystallographic studies to understand molecular packing and interactions, which is important in material science and drug design (Baillargeon et al., 2017).

Catalysis and Synthesis of Heterocycles : It is involved in catalytic processes for the synthesis of heterocyclic compounds, which are key structures in many pharmaceuticals (Scott, 2006).

Source of Synthons in Organic Chemistry : This compound is used as a source of synthons, which are reactive units in chemical synthesis, particularly in the preparation of amino alcohols and diols (Guijarro, Ortiz, & Yus, 1996).

Asymmetric Synthesis : It plays a role in asymmetric synthesis, a process critical for creating chiral compounds used in various pharmaceutical applications (Yang, Pan, & List, 2009).

Photocatalysis and Synthesis of Chromones : The compound is used in photoredox-catalyzed reactions for synthesizing chromones, which are important in medicinal chemistry (Wang et al., 2022).

作用機序

Target of Action

Similar compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines , suggesting that it may interact with palladium catalysts or amine groups.

Mode of Action

It’s known that similar compounds can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that this compound might also be involved in such reactions.

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling reactions , it may influence the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.

Result of Action

Its potential involvement in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.

Action Environment

It’s known that the compound should be stored in a sealed container in a dry environment at 2-8°c , suggesting that temperature and moisture could affect its stability.

特性

IUPAC Name |

tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)14-6-8-7(12)4-5-9(13)15-8/h4-5H,6H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMBMRVGQRYSKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=N1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)

![2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2356468.png)

![Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2356470.png)

![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)

![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)